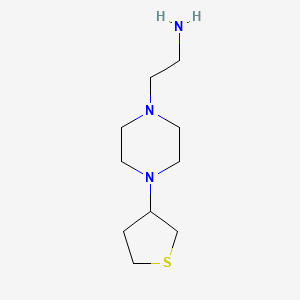

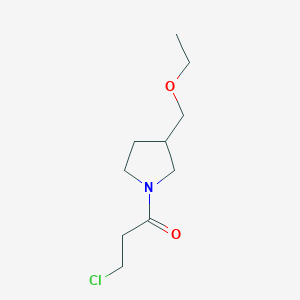

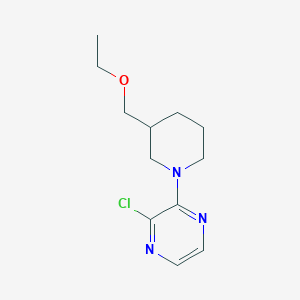

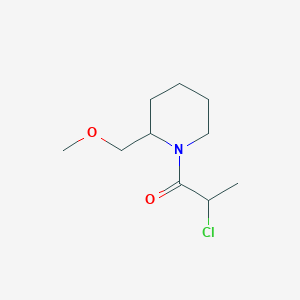

2-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step procedures . For instance, structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Scientific Research Applications

Antimalarial Agents

Compounds with piperazine derivatives have been synthesized and evaluated for their antimalarial activity. A study found that the combined presence of a hydroxyl group, a propane chain, and a fluorine atom is crucial for antiplasmodial activity against Plasmodium falciparum. Certain aryl-alcohol series compounds inhibited parasite growth significantly, indicating potential as antimalarial agents (Mendoza et al., 2011).

CVS Disorder Agent Quality Control

A sensitive high-performance liquid chromatographic assay method has been developed for a compound (identified as CDRI code No. 93/478) with anti-ischemic and anti-hypertensive properties. This method facilitates in-process quality control and stability studies, highlighting the compound's potential in treating cardiovascular disorders (Dwivedi et al., 2003).

Antidepressants with Dual Action

Research into new classes of antidepressant drugs has led to the synthesis of 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives, showing dual activity at 5-HT1A serotonin receptors and the serotonin transporter. Compounds from this series exhibit significant in vitro activity, suggesting their potential as antidepressants with a new dual mechanism of action (Martínez et al., 2001).

Neuroinflammation Imaging

An 18F-labeled ligand, developed for PET imaging of the colony-stimulating factor 1 receptor (CSF1R), shows promise for neuroinflammation imaging, particularly relevant in neurodegenerative diseases such as Alzheimer’s disease. The ligand's specificity and metabolism studies support its potential as a radioligand for CSF1R imaging (Lee et al., 2022).

Antimicrobial Activity

A series of derivatives synthesized for potential antimicrobial applications showed significant activity against various bacterial strains. These findings indicate the potential of these compounds in developing new antimicrobial agents, particularly for resistant strains of bacteria (Mishra et al., 2019).

properties

IUPAC Name |

2-chloro-1-[4-(2-fluoroethyl)piperazin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClFN2O/c1-8(10)9(14)13-6-4-12(3-2-11)5-7-13/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGAUIIOVTKJALH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)CCF)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.